![molecular formula C12H26O2 B14724812 1-[1-(3-Methylbutoxy)ethoxy]pentane CAS No. 13442-92-7](/img/structure/B14724812.png)
1-[1-(3-Methylbutoxy)ethoxy]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Methylbutoxy)ethoxy]pentane is a chemical compound with the molecular formula C12H26O2. It is a colorless liquid with a unique chemical structure, characterized by the presence of both ether and alkane functional groups. This compound is known for its low volatility and specific physicochemical properties, such as a predicted density of 0.842±0.06 g/cm³ and a boiling point of 220.2±8.0 °C .
Méthodes De Préparation
The synthesis of 1-[1-(3-Methylbutoxy)ethoxy]pentane typically involves the reaction of 3-methylbutanol with ethylene oxide, followed by the reaction of the resulting product with pentanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the etherification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1-[1-(3-Methylbutoxy)ethoxy]pentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1-[1-(3-Methylbutoxy)ethoxy]pentane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis, particularly in the production of other complex molecules.
Biology: This compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to solubilize hydrophobic drugs.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Methylbutoxy)ethoxy]pentane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications .
Comparaison Avec Des Composés Similaires
1-[1-(3-Methylbutoxy)ethoxy]pentane can be compared with other similar compounds, such as:
1-[1-(2-Methylbutoxy)ethoxy]pentane: Similar in structure but with a different branching in the alkyl chain, affecting its physicochemical properties.
1-[1-(3-Ethylbutoxy)ethoxy]pentane: The presence of an ethyl group instead of a methyl group can lead to variations in reactivity and solubility.
1-[1-(3-Methylpropoxy)ethoxy]pentane: The shorter alkyl chain in this compound results in different boiling points and densities.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Propriétés
Numéro CAS |
13442-92-7 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
1-[1-(3-methylbutoxy)ethoxy]pentane |
InChI |
InChI=1S/C12H26O2/c1-5-6-7-9-13-12(4)14-10-8-11(2)3/h11-12H,5-10H2,1-4H3 |
Clé InChI |
ZDXAJQYVODZHIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(C)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


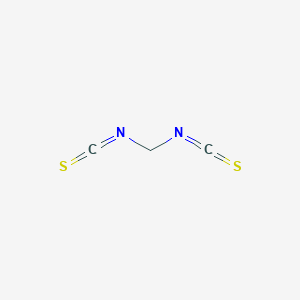

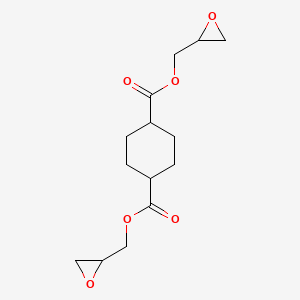
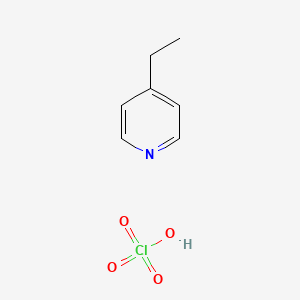
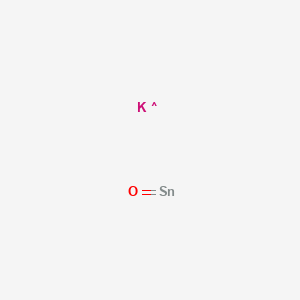
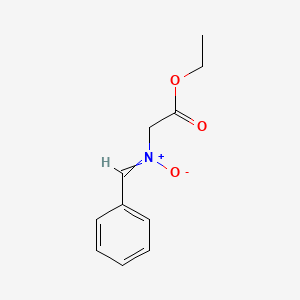
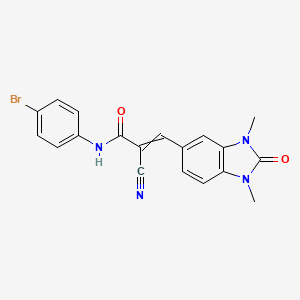
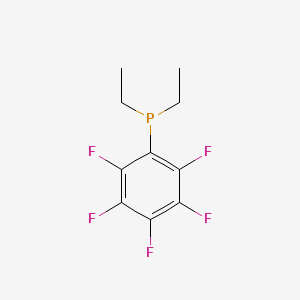
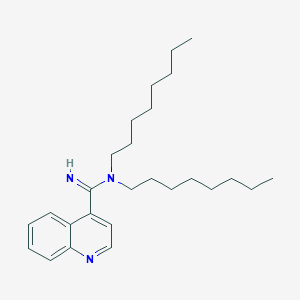
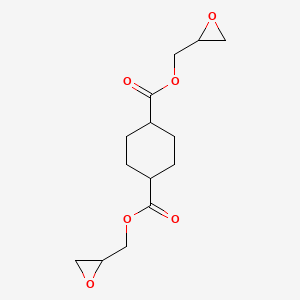
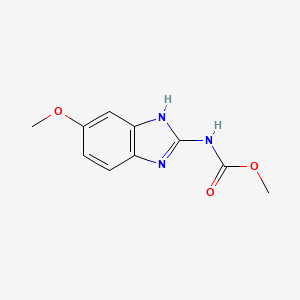

![Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B14724798.png)

